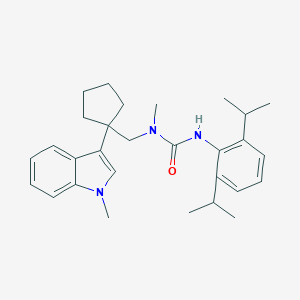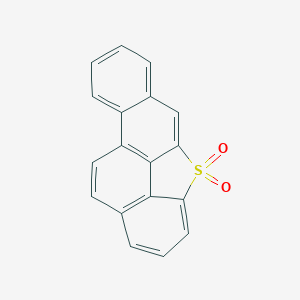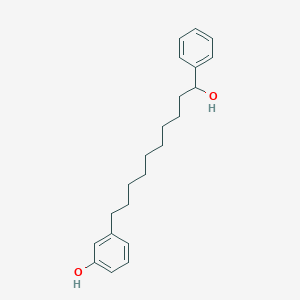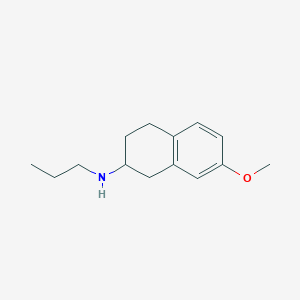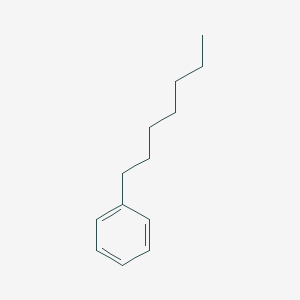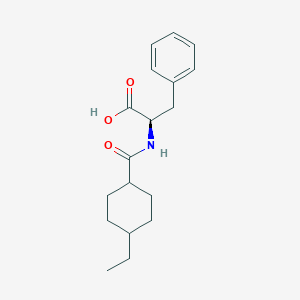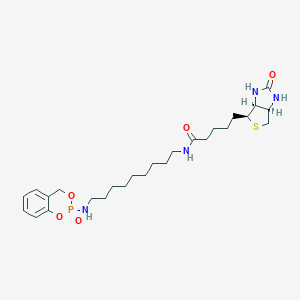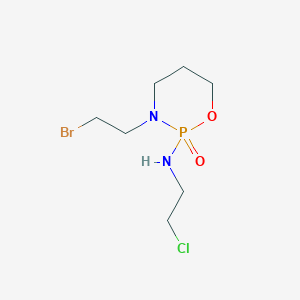
Chlorobromofosfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorobromofosfamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of cancer treatment. It is a member of the class of nitrogen mustard compounds, which are known for their ability to interfere with DNA replication and cause cell death. Chlorobromofosfamide is a derivative of the widely used chemotherapy drug cyclophosphamide, and its synthesis method involves the substitution of a chlorine and a bromine atom for two of the nitrogen atoms in the cyclophosphamide molecule.
Wirkmechanismus
The mechanism of action of chlorobromofosfamide is similar to that of other nitrogen mustard compounds. It works by interfering with DNA replication, causing damage to the DNA strands and preventing the cancer cells from dividing and growing. This ultimately leads to cell death. Chlorobromofosfamide is also believed to have immunomodulatory effects, which may help to enhance the immune response against cancer cells.
Biochemische Und Physiologische Effekte
Chlorobromofosfamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death. It has also been shown to activate the p53 pathway, which is a key pathway involved in cell cycle regulation and apoptosis. In addition, chlorobromofosfamide has been shown to induce autophagy, which is a process by which cells break down and recycle damaged proteins and organelles.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using chlorobromofosfamide in lab experiments is its effectiveness against a range of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and death. In addition, chlorobromofosfamide has been shown to be effective against cancer stem cells, which are a particularly challenging target for chemotherapy drugs.
One limitation of using chlorobromofosfamide in lab experiments is its potential toxicity. Like other nitrogen mustard compounds, chlorobromofosfamide can cause damage to healthy cells as well as cancer cells. Careful dosing and monitoring is required to ensure that the compound is used safely and effectively.
Zukünftige Richtungen
There are a number of future directions for research on chlorobromofosfamide. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the compound. Another area of interest is the study of the immunomodulatory effects of chlorobromofosfamide, and its potential use in combination with immunotherapy drugs. Finally, there is a need for further studies on the mechanism of action of chlorobromofosfamide, and how it interacts with other chemotherapy drugs and radiation therapy.
Synthesemethoden
The synthesis of chlorobromofosfamide involves the substitution of a chlorine and a bromine atom for two of the nitrogen atoms in the cyclophosphamide molecule. This is typically done through a reaction with thionyl chloride and hydrogen bromide in the presence of a base such as triethylamine. The resulting compound is a yellow solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Chlorobromofosfamide has been studied for its potential applications in cancer treatment. It has been shown to be effective against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to be effective against cancer stem cells, which are a type of cancer cell that is resistant to traditional chemotherapy drugs. Chlorobromofosfamide has also been studied for its potential use in combination with other chemotherapy drugs, as well as with radiation therapy.
Eigenschaften
CAS-Nummer |
146367-82-0 |
|---|---|
Produktname |
Chlorobromofosfamide |
Molekularformel |
C7H15BrClN2O2P |
Molekulargewicht |
305.54 g/mol |
IUPAC-Name |
3-(2-bromoethyl)-N-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15BrClN2O2P/c8-2-6-11-5-1-7-13-14(11,12)10-4-3-9/h1-7H2,(H,10,12) |
InChI-Schlüssel |
CQEQYBJQFPXKPE-UHFFFAOYSA-N |
SMILES |
C1CN(P(=O)(OC1)NCCCl)CCBr |
Kanonische SMILES |
C1CN(P(=O)(OC1)NCCCl)CCBr |
Synonyme |
CBM 4A CBM-4A chlorobromofosfamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



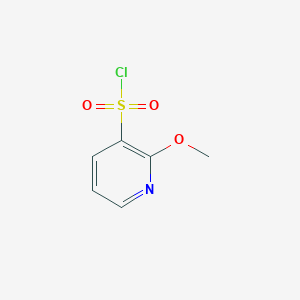
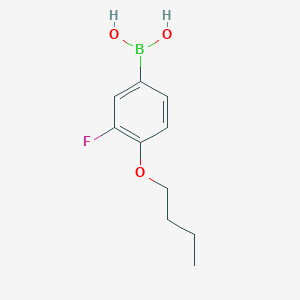
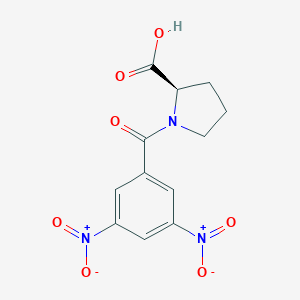
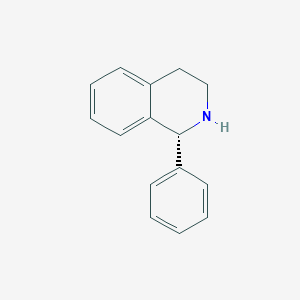
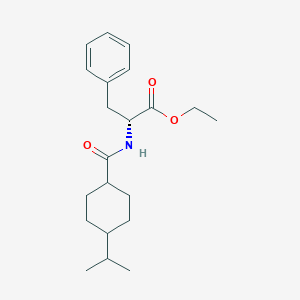
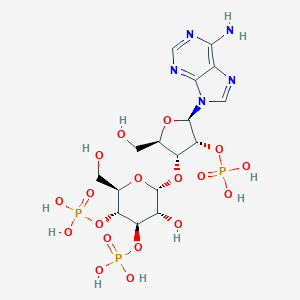
![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)
